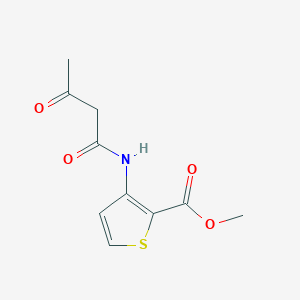

Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(3-oxobutanoylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-6(12)5-8(13)11-7-3-4-16-9(7)10(14)15-2/h3-4H,5H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGMBFDMUKUIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation and Amidation via Tetrahydrothiophene Precursor

Reaction Overview

A high-yielding method involves cyclocondensation of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1) with hydroxylamine hydrochloride in the presence of iron(III) chloride (FeCl₃) and cyanuric chloride (1,3,5-trichloro-2,4,6-triazine). The reaction proceeds in N,N-dimethylformamide (DMF) at 70–90°C for 4 hours, followed by ammonolysis with aqueous ammonium hydroxide.

Key Steps:

- Activation : FeCl₃ and cyanuric chloride facilitate the formation of a reactive intermediate.

- Cyclization : Hydroxylamine hydrochloride introduces the amine group, enabling ring closure.

- Ammonolysis : Treatment with NH₄OH yields the final product.

Reaction Conditions:

- Temperature : 70–90°C

- Solvent : DMF

- Catalysts : FeCl₃ (anhydrous), cyanuric chloride

- Workup : Filtration and drying after cooling to 5°C.

Yield:

Direct Acylation of Methyl 3-Aminothiophene-2-Carboxylate

Reaction Overview

A versatile approach involves acylating methyl 3-aminothiophene-2-carboxylate (2) with 3-oxobutanoyl chloride (acetoacetyl chloride) in the presence of a base (e.g., triethylamine). This method aligns with analogous acylation protocols for thiophene derivatives.

Key Steps:

- Nucleophilic Acylation : The amine group of (2) reacts with 3-oxobutanoyl chloride, forming the amide bond.

- Byproduct Management : The base neutralizes HCl generated during the reaction.

Reaction Conditions:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : Room temperature or mild reflux

- Base : Triethylamine (Et₃N)

Yield:

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Methyl 3-aminothiophene-2-carboxylate |

| Reagents/Catalysts | FeCl₃, cyanuric chloride, NH₂OH·HCl | 3-Oxobutanoyl chloride, Et₃N |

| Reaction Time | 4 hours | 12–24 hours |

| Yield | 96.5% | 85–90% (estimated) |

| Complexity | High (multi-step) | Moderate (single-step) |

| Scalability | Suitable for industrial scale | Limited by amine availability |

Mechanistic Insights and Optimization

Method 1: Cyclocondensation Pathway

- Iron(III) Chloride Role : Acts as a Lewis acid to activate the carbonyl group of the tetrahydrothiophene precursor.

- Cyanuric Chloride : Enhances electrophilicity, promoting nucleophilic attack by hydroxylamine.

- Ammonolysis : Converts intermediates into the final amide product via hydrolysis and rearrangement.

Challenges and Practical Considerations

- Method 1 : Requires specialized precursors and rigorous temperature control.

- Method 2 : Dependent on commercial availability of methyl 3-aminothiophene-2-carboxylate, which may incur higher costs.

- Safety : Both methods involve handling corrosive reagents (e.g., FeCl₃, acyl chlorides), necessitating proper safety protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate with structurally related thiophene-2-carboxylate derivatives, focusing on substituents, physicochemical properties, and biological activities.

*Estimated using analogous compounds; †Reported value from .

Structural and Functional Differences

- Ketone vs. Other Substituents: The target compound’s 3-oxobutanamido group distinguishes it from sulfamoyl (e.g., ), sulfanylacetyl (), or carboxypropanamido () derivatives. The ketone may enhance hydrogen-bonding capacity compared to non-polar groups like methyl or propylamino.

- Steric and Electronic Effects: Substituents such as the dimethylamino-methylidene group in introduce steric bulk and electronic modulation, which could alter solubility or receptor binding compared to the simpler 3-oxobutanamido group.

Physicochemical Properties

- logP : The target’s estimated logP (~1.5) suggests moderate lipophilicity, intermediate between the polar carboxypropanamido derivative (logP ~0.9, ) and the more hydrophobic sulfamoyl analogs (logP ~2.5, ).

Biological Activity

Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevance in therapeutic applications.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with a carboxylate group and an amide moiety. The synthesis typically involves the reaction of thiophene derivatives with appropriate acylating agents under controlled conditions. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, the compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways such as the MAPK pathway, which is crucial for cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis |

| MCF-7 | 12.8 | MAPK pathway inhibition |

| A549 | 18.5 | Cell cycle arrest |

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

-

In Vitro Study on Cancer Cell Lines

A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The most sensitive cell line was MCF-7, with an IC50 value of 12.8 µM, indicating strong anticancer potential. -

Animal Model for Inflammation

In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers in serum. This supports its therapeutic potential for inflammatory conditions.

Research Findings

The compound's biological activity has been linked to its ability to interact with specific molecular targets within cells:

- MAPK Pathway Modulation : By inhibiting MKP-1, this compound affects downstream signaling cascades that regulate cell growth and apoptosis.

- Cytokine Production Inhibition : The compound's effect on cytokine production suggests it could be beneficial in conditions characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acylation of methyl 3-aminothiophene-2-carboxylate with 3-oxobutanoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane). Reaction optimization should focus on stoichiometric ratios (1:1.2 for amine:acyl chloride), temperature (0–25°C), and catalyst selection to minimize side reactions. Post-synthesis purification via gradient reverse-phase HPLC (e.g., methanol-water) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To verify the thiophene backbone (δ 6.8–7.2 ppm for aromatic protons) and 3-oxobutanamido group (δ 2.5–3.0 ppm for ketone protons).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O).

- HPLC-MS : For purity assessment (retention time alignment) and molecular ion confirmation (C10H11NO4S, [M+H]+ = 258.06) .

Q. What are common impurities in the synthesis of this compound, and how are they mitigated?

- Methodological Answer : Major impurities include unreacted starting materials (e.g., methyl 3-aminothiophene-2-carboxylate) and hydrolyzed byproducts (e.g., free carboxylic acid). Silica gel chromatography with ethyl acetate/hexane (3:7) or preparative HPLC with acidic mobile phases (0.1% TFA) effectively isolates the target compound .

Advanced Research Questions

Q. How does the 3-oxobutanamido group influence the compound’s reactivity in nucleophilic substitution compared to analogs like chloroacetyl derivatives?

- Methodological Answer : The 3-oxobutanamido group acts as a Michael acceptor due to its α,β-unsaturated ketone, enabling conjugation with nucleophiles (e.g., thiols, amines). Unlike chloroacetyl derivatives (which undergo SN2 reactions), this group facilitates 1,4-addition, altering reaction pathways. Kinetic studies via UV-Vis spectroscopy under varying pH (5–9) and nucleophile concentrations can quantify reactivity differences .

Q. What computational strategies predict the compound’s binding affinity to biological targets like kinases or GPCRs?

- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., PDB IDs for EGFR kinase) and QSAR models. Parametrize the 3-oxobutanamido group’s electrostatic potential and steric bulk using DFT calculations (B3LYP/6-31G*). Validate predictions with SPR (surface plasmon resonance) assays to measure KD values .

Q. How can researchers resolve contradictory bioactivity data across cell lines or assays?

- Methodological Answer : Perform dose-response assays (IC50) in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess cytotoxicity. Use metabolomic profiling (LC-MS) to identify off-target interactions or metabolic instability. Cross-reference with structural analogs (e.g., methyl 3-acetamidothiophene-2-carboxylate) to isolate substituent-specific effects .

Q. What experimental designs optimize regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Employ protecting group strategies (e.g., tert-butoxycarbonyl for the amide) to direct reactions to the thiophene ring’s 5-position. Screen solvents (DMF vs. THF) and catalysts (Pd/C vs. CuI) for cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor regioselectivity via LC-MS and 2D NMR (NOESY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.